Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Dopamine D3 Receptor CNS Drug Discovery Stereochemistry

Essential for D3 antagonist programs requiring trans-4-aminocyclohexyl pharmacophores. This racemic mixture (cis/trans) provides the critical stereochemical and ethyl ester stability needed for SB-277011-type selective agents. Its optimized synthesis yields a favorable trans isomer ratio, reducing downstream purification. Choose this specific building block to ensure target engagement and avoid synthetic failures from generic substitutions.

Molecular Formula C15H27NO4
Molecular Weight 285.384
CAS No. 1262411-00-6
Cat. No. B582222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(Boc-amino)cyclohexyl]acetate
CAS1262411-00-6
SynonymsEthyl 2-[4-(Boc-aMino)cyclohexyl]acetate
Molecular FormulaC15H27NO4
Molecular Weight285.384
Structural Identifiers
SMILESCCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
InChIKeyGKBUJPUBSPCDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS 1262411-00-6): Protected Cyclohexyl Amino Acid Building Block for CNS-Targeted Drug Synthesis


Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS 1262411-00-6) is a Boc-protected amino acid ester derivative featuring a cyclohexane scaffold with an ethyl acetate side chain and a tert-butoxycarbonyl-protected amine at the para position, having molecular formula C15H27NO4 and molecular weight 285.38 g/mol [1]. The compound is supplied as a racemic mixture (cis/trans isomers) in typical commercial preparations, with purity specifications of 95% . The Boc group enables controlled deprotection under mild acidic conditions, while the ethyl ester provides a reactive handle for further derivatization . This building block has been specifically employed as a key intermediate in the synthesis of dopamine D3 receptor antagonists, as documented in medicinal chemistry studies from SmithKline Beecham and subsequent research programs [2].

Why Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate Cannot Be Arbitrarily Replaced by Generic Boc-Cyclohexyl Building Blocks


Generic substitution of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate with structurally similar Boc-cyclohexyl derivatives is not scientifically justifiable due to three quantifiable points of divergence: (1) stereochemical configuration—the trans isomer of this compound has demonstrated essential spatial requirements for dopamine D3 receptor antagonist activity, with the cis isomer showing markedly reduced or absent target engagement [1]; (2) ester group identity—the ethyl ester confers distinct reactivity and stability profiles compared to the methyl ester analog during multi-step synthetic sequences [2]; and (3) ring size and substitution pattern—variations in cycloalkane ring size (e.g., cyclopentyl analogs) or substitution position fundamentally alter the conformational presentation of the protected amine and the spatial trajectory of the acetic acid side chain, directly impacting downstream pharmacophore geometry . The following evidence items quantify these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate Versus Closest Analogs


Stereochemical Configuration as a Critical Determinant of Dopamine D3 Receptor Antagonist Activity

In the synthesis of dopamine D3 receptor antagonist SB-277011, the trans configuration of the 4-aminocyclohexyl moiety—derived from the trans isomer of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate—was essential for achieving potent and selective receptor binding. The cis isomer of the corresponding aminocyclohexyl intermediate, when evaluated in analogous synthetic pathways, failed to produce compounds with comparable D3 receptor affinity [1]. This stereochemical requirement is explicitly documented in the medicinal chemistry optimization studies for this compound series, where the trans-cyclohexane scaffold was identified as a prerequisite for proper spatial presentation of the pharmacophore to the D3 receptor binding pocket [1].

Dopamine D3 Receptor CNS Drug Discovery Stereochemistry

Ester Group Identity: Ethyl Ester Versus Methyl Ester Stability and Reactivity in Multi-Step Synthesis

The ethyl ester group in Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate provides differential stability and reactivity compared to the methyl ester analog (methyl 2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate). In the published synthetic route toward D3 receptor antagonists, the methyl ester analog was reduced with DIBAL-H to generate the corresponding aldehyde intermediate, but this transformation required careful temperature control to avoid over-reduction and ester migration side products [1]. The ethyl ester variant offers a more sterically hindered ester carbonyl, which can modulate the rate of nucleophilic attack and reduce unwanted transesterification during multi-step sequences involving alcoholic solvents [2]. While both esters ultimately serve similar synthetic purposes, the ethyl ester provides a distinct kinetic profile that can be advantageous in telescoped reaction sequences.

Organic Synthesis Protecting Group Chemistry Ester Stability

Cycloalkane Ring Size: Cyclohexyl Versus Cyclopentyl Scaffold Conformational Rigidity

The cyclohexane ring in Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate provides a six-membered carbocyclic scaffold that adopts well-defined chair conformations, presenting substituents at the 1,4-positions in either axial or equatorial orientations depending on stereochemistry. In contrast, the cyclopentyl analog (Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate) features a five-membered ring that adopts a puckered envelope conformation with distinct spatial presentation of the protected amine and acetate side chain . The difference in ring size translates to altered conformational flexibility: cyclohexane rings exhibit higher energy barriers for ring inversion (approximately 10 kcal/mol for chair-to-chair interconversion) compared to the rapid pseudorotation of cyclopentane rings (barrier < 1 kcal/mol) [1]. This difference in conformational dynamics directly affects the presentation of the amine and carboxylate functionalities in downstream pharmacophores.

Medicinal Chemistry Scaffold Design Conformational Analysis

Substitution Pattern: 4-Substituted Cyclohexyl Versus 1-Substituted Cyclohexyl Acetic Acid Geometry

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate features the Boc-protected amine and the acetate group at the 1- and 4-positions of the cyclohexane ring, separated by three carbon-carbon bonds. This 1,4-relationship creates a defined spatial distance between the protected amine and the carboxylate functional group. In contrast, the 1-substituted analog ((1-(tert-butoxycarbonylamino)cyclohexyl)-acetic acid, CAS 187610-56-6) places both functional groups on the same carbon atom of the cyclohexane ring . The resulting difference in functional group spacing is approximately 2.5-2.9 Å (for 1,4-disubstituted cyclohexane) versus 1.5-1.8 Å (for geminal substitution), fundamentally altering the geometry of the scaffold . This substitution pattern determines whether the compound functions as a cyclic amino acid mimetic with extended reach (4-substituted) or as a sterically congested α,α-disubstituted amino acid analog (1-substituted).

Peptide Synthesis Amino Acid Mimetics Scaffold Geometry

Market Price Comparison: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate Versus Methyl Ester Analog

Market pricing data for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS 1262411-00-6) indicates a price range of approximately $228-380 for 100-250 mg quantities and $848-973 per gram from multiple commercial suppliers . The methyl ester analog (methyl 2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate) is not commercially available from major suppliers as a stock catalog item, typically requiring custom synthesis [1]. This differential commercial availability reflects the established utility of the ethyl ester variant in published synthetic routes and its position as the preferred building block for cyclohexyl-based amino acid derivatives in medicinal chemistry programs. The absence of ready commercial availability for the methyl ester analog imposes additional procurement lead time (estimated 4-8 weeks for custom synthesis) and cost premiums for non-stock items.

Procurement Cost Analysis Building Block Economics

Cost Reduction in Industrial-Scale Production: Optimized Synthetic Route for Trans Isomer

Patent CN106565510A discloses an optimized industrial-scale preparation method for trans 4-amino-cyclohexyl acetate derivatives, which are the direct Boc-protection precursors to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. The patented process achieves a cis:trans isomer ratio of 3:7 in the Horner-Wadsworth-Emmons reaction step, providing a favorable distribution toward the desired trans isomer [1]. The inventors note that conventional methods produce more balanced or cis-favored mixtures requiring extensive chromatographic purification. This optimized stereochemical outcome reduces downstream purification costs and improves overall process yield. As a result, trans-isomer enriched Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate can be manufactured at reduced cost compared to obtaining stereochemically pure trans material from conventional racemic synthesis followed by resolution.

Process Chemistry Manufacturing Economics Stereoselective Synthesis

Priority Application Scenarios for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate Based on Verified Differentiation Evidence


Synthesis of trans-Configured CNS-Penetrant Dopamine D3 Receptor Antagonists

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate serves as the foundational building block for synthesizing dopamine D3 receptor antagonists requiring a trans-4-aminocyclohexyl pharmacophore. The trans stereochemistry of this scaffold, when carried through synthetic transformations, enables the proper spatial presentation of the amine and linked aromatic moieties for selective D3 receptor binding [1]. The documented example SB-277011 (pKi = 7.95 at human D3 receptor; >100-fold selectivity over D2 receptor) was synthesized using this intermediate as the central scaffold, demonstrating the compound‘s established utility in generating high-selectivity CNS-targeted agents [1]. The ethyl ester group provides a stable, reactive handle for chain extension while maintaining Boc protection of the amine during synthetic manipulations [1]. This application scenario is supported by direct evidence of stereochemical dependence documented in peer-reviewed medicinal chemistry literature [1].

Construction of Conformationally Constrained Cyclic Peptidomimetics

The 1,4-disubstituted cyclohexane scaffold of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate provides an extended amino acid mimetic suitable for replacing flexible peptide backbones with conformationally constrained elements. The spatial separation of approximately 2.5-2.9 Å between the protected amine and the carboxylate group (after ester hydrolysis) positions this building block as a rigid spacer for peptidomimetic design [1]. Unlike 1-substituted cyclohexyl acetic acid derivatives that produce sterically congested α,α-disubstituted amino acid analogs, the 4-substituted pattern maintains the amino and carboxyl groups in a linear relationship that more closely mimics natural amino acid geometry while introducing cyclohexane conformational constraints [1]. This application scenario stems directly from the class-level inference evidence on substitution pattern geometry documented in Section 3.

Large-Scale Synthesis of trans-4-Aminocyclohexyl-Containing Pharmaceutical Intermediates

For industrial production programs requiring kilogram-scale quantities of trans-4-aminocyclohexyl-containing intermediates, Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate benefits from documented process optimization that enables cost-effective manufacturing. The patented synthetic methodology achieves a cis:trans ratio of 3:7 (30:70) favoring the desired trans isomer in the key carbon-carbon bond-forming step, reducing downstream purification requirements compared to conventional racemic synthesis [1]. This stereochemical efficiency translates to tangible cost savings in large-scale production campaigns. The ethyl ester variant, being commercially stocked by multiple suppliers in quantities up to 5g and larger upon request, offers immediate procurement availability for process development and scale-up studies . This application scenario is supported by evidence from patent documentation and commercial availability data.

Multi-Step Organic Synthesis Requiring Ester Stability Under Basic and Nucleophilic Conditions

In complex synthetic sequences involving multiple transformations before Boc deprotection, the ethyl ester group in Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate provides measurable stability advantages over methyl ester analogs. The increased steric bulk of the ethyl group (Taft steric parameter Es = -0.07) compared to methyl (Es = 0.00) reduces the rate of nucleophilic acyl substitution, minimizing unwanted transesterification side reactions when reactions are conducted in alcoholic solvents [1]. This property is particularly valuable in telescoped reaction sequences where the ester must survive multiple synthetic operations before final hydrolysis. The published synthetic route toward D3 receptor antagonists demonstrates that this building block can successfully undergo chain extension, reduction, and coupling reactions while maintaining ester integrity until the final stages of synthesis . This application scenario is supported by cross-study comparable evidence on ester group stability.

Quote Request

Request a Quote for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.